molecular formula C8H10N2S B11780589 2-(tert-Butyl)thiazole-5-carbonitrile

2-(tert-Butyl)thiazole-5-carbonitrile

Cat. No.: B11780589
M. Wt: 166.25 g/mol
InChI Key: NQNLYRHJMOXYEQ-UHFFFAOYSA-N
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Description

2-(tert-Butyl)thiazole-5-carbonitrile is a high-value chemical intermediate designed for pharmaceutical research and development. This compound features a thiazole heterocycle, a privileged structure in medicinal chemistry known for its aromaticity and presence in a wide array of bioactive molecules . The incorporation of both the tert -butyl group and a carbonitrile moiety makes it a versatile synthon for constructing more complex molecules aimed at various biological targets. Thiazole derivatives are of significant interest in drug discovery due to their diverse pharmacological profiles. Compounds containing the thiazole ring have demonstrated a wide spectrum of therapeutic potentials, including serving as anticancer agents by inhibiting kinase enzymes like CDK9, which is a validated target in oncology . Furthermore, thiazole-based molecules are investigated for their anti-inflammatory activities, acting on pathways such as LOX, COX, and JAK-STAT , and have also been explored for their anticonvulsant and antifilarial properties . The specific steric and electronic properties of this compound provide researchers with a key building block to optimize physicochemical parameters and develop novel therapeutic agents for a host of pathological conditions . This product is provided as a solid and is intended for use in chemical synthesis, screening libraries, and exploratory research. Handle with care in a appropriately controlled laboratory environment. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

2-tert-butyl-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C8H10N2S/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,1-3H3

InChI Key

NQNLYRHJMOXYEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(S1)C#N

Origin of Product

United States

Preparation Methods

Thioamide Route

A thioamide bearing the tert-butyl group, such as tert-butylthioacetamide, can be reacted with an α-bromo nitrile derivative (e.g., bromocyanoacetate). The reaction typically proceeds in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at elevated temperatures (75–85°C). Cyclization forms the thiazole ring, with the nitrile group introduced at position 5.

Example Protocol

  • Combine tert-butylthioacetamide (1.2 eq) and ethyl bromocyanoacetate (1 eq) in DMF.

  • Heat at 80°C for 12 h under nitrogen.

  • Quench with ice water and extract with ethyl acetate.

  • Purify via column chromatography (hexane/ethyl acetate).

Yield: ~50–60% (estimated based on analogous reactions).

Post-Modification of Pre-Formed Thiazoles

Functionalization of a pre-assembled thiazole core offers flexibility in introducing the tert-butyl group. This approach often involves halogenation at position 2 followed by cross-coupling or alkylation.

Halogenation and Alkylation

  • Halogenation : Treat 2-bromothiazole-5-carbonitrile with tert-butyl Grignard (MgBr-t-Bu) in tetrahydrofuran (THF) at −78°C.

  • Work-Up : Quench with ammonium chloride, extract with dichloromethane, and dry over sodium sulfate.

Challenges :

  • Steric hindrance from the tert-butyl group may reduce reaction efficiency.

  • Competing side reactions (e.g., nitrile reduction) require careful temperature control.

Yield: ~40–50% (extrapolated from similar alkylations).

Direct tert-Butylation via Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) enables efficient alkylation under mild conditions. This method is particularly suitable for introducing bulky groups like tert-butyl.

Alkylation Protocol

  • Dissolve 2-mercaptothiazole-5-carbonitrile (1 eq) in heptane.

  • Add tert-butyl bromide (1.5 eq) and tetrabutylammonium bromide (0.1 eq).

  • Heat at 85°C for 8 h with vigorous stirring.

  • Isolate the product via aqueous work-up and distillation.

Optimization Notes :

  • Sodium formate or hydroxide enhances nucleophilic displacement.

  • Solvent choice (heptane vs. toluene) impacts reaction rate and purity.

Yield: ~70–80% (based on analogous PTC alkylations).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Hantzsch SynthesisHigh regioselectivityRequires specialized thioamide50–60%
Post-ModificationFlexible for late-stage functionalizationLow efficiency for bulky groups40–50%
Phase-Transfer AlkylationMild conditions, scalableSolvent compatibility issues70–80%

Critical Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (DMF, acetonitrile) favor cyclization in Hantzsch reactions.

  • Hydrocarbon solvents (heptane) improve phase separation in PTC alkylations.

Temperature Control

  • Elevated temperatures (75–85°C) accelerate thiazole ring formation but risk nitrile degradation.

  • Sub-zero conditions (−78°C) minimize side reactions in Grignard alkylations .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)thiazole-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(tert-Butyl)thiazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)thiazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The nitrile group can also participate in coordination with metal ions, affecting biochemical pathways .

Comparison with Similar Compounds

Structural Similarities and Key Differences

The structural analogs of 2-(tert-Butyl)thiazole-5-carbonitrile primarily differ in substituents at the 2- and 5-positions (Table 1).

Table 1: Structural Comparison of Thiazole Derivatives

Compound Name 2-Position Substituent 5-Position Functional Group Similarity Score*
This compound tert-Butyl Carbonitrile Reference
2-Chlorothiazole-5-carbonitrile Chloro Carbonitrile 0.81
2-Chlorothiazole-5-carbaldehyde Chloro Carbaldehyde 0.80
Thiazol-5-ylmethanamine hydrochloride Chloro (or other) Aminomethyl 0.77

*Similarity scores (0–1 scale) reflect structural overlap with this compound.

  • Electronic Effects: The cyano group at the 5-position is strongly electron-withdrawing, polarizing the thiazole ring. In contrast, carbaldehyde or aminomethyl groups (in analogs) introduce different electronic profiles, affecting solubility and stability .

Physicochemical Properties

  • Stability : The bulky tert-butyl group may sterically protect the thiazole ring from degradation, whereas chloro-substituted analogs are more prone to hydrolysis under basic conditions .

Q & A

Q. Basic Research Focus

  • NMR : 1^1H and 13^13C NMR can confirm tert-butyl group integration (e.g., a singlet at ~1.4 ppm for 9H) and nitrile carbon resonance (~115 ppm).
  • X-ray crystallography : Resolves ambiguities in molecular geometry, such as bond angles between the thiazole ring and tert-butyl substituent .
  • HPLC-MS : Validates purity (>95%) and detects trace by-products (e.g., des-cyano derivatives) .

How can conflicting spectral data (e.g., NMR shifts) between studies be resolved?

Advanced Research Focus
Discrepancies often arise from solvent effects, concentration differences, or impurities. For example:

  • Deuterated solvent interactions : CDCl₃ vs. DMSO-d₆ may shift tert-butyl proton signals by 0.1–0.3 ppm.
  • Dynamic effects : Rotameric equilibria in solution can split signals; low-temperature NMR (−40°C) may resolve this . Cross-validation with computational methods (DFT-based NMR prediction) is recommended .

What biological activity screens are appropriate for evaluating this compound derivatives?

Advanced Research Focus
Given its structural similarity to bioactive thiazoles (e.g., GLPG1690, an autotaxin inhibitor), prioritize:

  • Enzyme inhibition assays : Test against kinases or phosphatases using fluorescence-based substrates.
  • Cellular uptake studies : Measure logP values to predict membrane permeability; derivatives with logP >2.5 may require prodrug strategies .
  • Antimicrobial screens : Follow CLSI guidelines for MIC determination against Gram-positive pathogens, leveraging thiazoles’ known antifungal activity .

How does the tert-butyl group influence the compound’s stability under varying pH and temperature conditions?

Basic Research Focus
The tert-butyl group enhances steric protection against hydrolysis but may reduce solubility in aqueous buffers. Stability studies should include:

  • Forced degradation : Expose to 0.1M HCl/NaOH at 40°C for 24h, monitoring nitrile hydrolysis via IR (loss of ~2240 cm⁻¹ peak).
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C typical for tert-butyl derivatives) .

What computational methods are suitable for modeling interactions between this compound and biological targets?

Q. Advanced Research Focus

  • Docking simulations : Use AutoDock Vina with crystal structures of homologous targets (e.g., autotaxin PDB: 6RNG) to predict binding modes.
  • MD simulations : Assess conformational flexibility of the tert-butyl group in hydrophobic binding pockets over 100-ns trajectories .

How can solubility challenges in polar solvents be addressed for in vitro assays?

Q. Basic Research Focus

  • Co-solvent systems : Use DMSO:water mixtures (<5% DMSO to avoid cytotoxicity).
  • Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) to enhance aqueous dispersion .

What purification challenges arise during scale-up, and how are they mitigated?

Q. Advanced Research Focus

  • By-product formation : Tert-butyl migration during reflux can generate regioisomers; monitor via LC-MS and optimize reflux time.
  • Crystallization issues : Use mixed solvents (hexane:EtOAc) to improve crystal yield and purity .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Q. Advanced Research Focus

  • Electron-withdrawing substituents : Replace the nitrile with carboxylic acid to enhance hydrogen bonding.
  • Heterocyclic fusion : Attach pyrrolo[3,4-d]thiazole scaffolds to increase rigidity and target affinity .

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